molecular formula C24H20N2O3 B1683609 (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione CAS No. 429653-73-6

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No. B1683609
M. Wt: 384.4 g/mol
InChI Key: ITMLWGWTDWJSRZ-PXLXIMEGSA-N
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Description

“(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione” is a chemical compound with the molecular formula C24H20N2O3 . It has a molecular weight of 384.4 g/mol . The compound is also known by other names such as RhoA-IN-Y16 and CHEMBL485210 .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string and SMILES notation provide a textual representation of the compound’s structure . For a visual representation, please refer to the compound’s entry in a chemical database like PubChem .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has an XLogP3-AA value of 4.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s topological polar surface area is 58.6 Ų .

Scientific Research Applications

Chemical Reactions and Derivative Synthesis

Reactions of 4-alkylidene(arylidene)-1-phenylpyrazolidine-3,5-dione with oxidizing and reducing agents have been explored, showing the compound's versatility in forming different derivatives through chemical reactions. The formation of 1-phenylpyrazolidine-3,5-dione and corresponding aryl hydrazones upon reaction with phenylhydrazine via fission of the exo C=C bond highlights its reactivity and potential for creating diverse chemical structures (Metwally et al., 2007).

Polymerization and Material Science

The compound has been utilized in the synthesis of novel polyureas through microwave-assisted rapid polycondensation reactions with diisocyanates. This process results in polymers with potential applications in material science, owing to their inherent viscosities and structural characteristics. Such research indicates the compound's utility in developing new materials with specific properties (Mallakpour & Rafiee, 2004).

Heterocyclic Compound Synthesis

The compound and its derivatives serve as key intermediates in the synthesis of fused heterocyclic compounds. By undergoing condensation reactions with other chemical entities, it can lead to the creation of pyrazole, isoxazole, pyridine, and thiophene derivatives, demonstrating its crucial role in the synthesis of heterocyclic compounds with potential biological activities (Khodairy, 2007).

properties

IUPAC Name

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-17-7-5-9-19(13-17)16-29-21-12-6-8-18(14-21)15-22-23(27)25-26(24(22)28)20-10-3-2-4-11-20/h2-15H,16H2,1H3,(H,25,27)/b22-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMLWGWTDWJSRZ-PXLXIMEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

CAS RN

429653-73-6
Record name 429653-73-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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